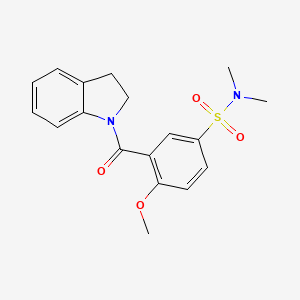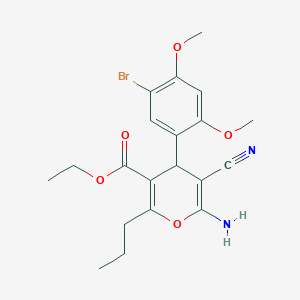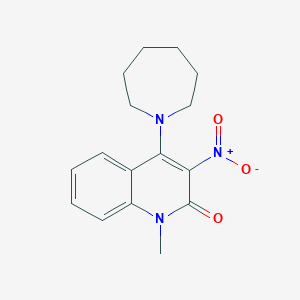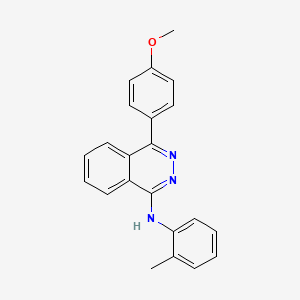![molecular formula C20H25NO5 B5226308 N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate, also known as MNMC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNMC belongs to the class of arylcyclohexylamines and has been found to exhibit various biological activities, including analgesic, anesthetic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate has been found to modulate various biochemical and physiological processes in the body. Studies have shown that N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate can reduce inflammation, improve cognitive function, and enhance neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate also has limitations, such as its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There is a growing interest in the potential therapeutic applications of N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate in various neurological and psychiatric disorders. Future research directions include the development of more potent and selective N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate analogs, as well as the investigation of its potential use in the treatment of chronic pain, Alzheimer's disease, and other neurological disorders.
In conclusion, N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate can be synthesized through a multi-step process that involves the reaction of 1-naphthylmethylamine with cyclohexanone, followed by reduction and methylation. The resulting compound is then reacted with oxalic acid to obtain N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate oxalate.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. Studies have shown that N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate exhibits antidepressant-like effects in animal models of depression and has been found to enhance the activity of neurotransmitters such as serotonin and dopamine in the brain.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15;3-1(4)2(5)6/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYVZUXGCAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)


![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)